molecular formula C12H18N2O B2849066 3-(Cyclohexylmethoxy)pyridin-2-amine CAS No. 107229-69-6

3-(Cyclohexylmethoxy)pyridin-2-amine

Cat. No. B2849066
Key on ui cas rn: 107229-69-6
M. Wt: 206.289
InChI Key: GSQLAKVHHSYJHS-UHFFFAOYSA-N
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Patent
US09126998B2

Procedure details

At RT, 96 g of sodium hydroxide 45% strength in water (1081 mmol, 1 equivalent) were initially charged in 1170 ml of methanol, 119 g of 2-amino-3-hydroxypyridine (1080 mmol, 1 equivalent) were added and the mixture was stirred at RT for 10 min. The reaction mixture was concentrated under reduced pressure, the residue was taken up in 2900 ml of DMSO and 101 g of cyclohexylmethyl bromide (1135 mmol, 1.05 equivalents) were added. After 16 h at RT, the reaction mixture was added slowly to 6 l of water and the aqueous solution was extracted twice with in each case 21 of ethyl acetate. The combined organic phases were washed with in each case 1 l of saturated aqueous sodium bicarbonate solution and water, dried, filtered and concentrated. The residue was triturated with 500 ml of n-pentane, filtered and dried under reduced pressure. This gave 130 g (58% of theory) of the title compound.
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
1081 mmol
Type
reactant
Reaction Step One
Quantity
1170 mL
Type
solvent
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three
Name
Quantity
6 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].O.[NH2:4][C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=1.[CH:12]1([CH2:18]Br)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>CO>[CH:12]1([CH2:18][O:11][C:10]2[C:5]([NH2:4])=[N:6][CH:7]=[CH:8][CH:9]=2)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
96 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1081 mmol
Type
reactant
Smiles
O
Name
Quantity
1170 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
119 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Step Three
Name
Quantity
101 g
Type
reactant
Smiles
C1(CCCCC1)CBr
Step Four
Name
Quantity
6 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WAIT
Type
WAIT
Details
After 16 h at RT
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted twice with in each case 21 of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with in each case 1 l of saturated aqueous sodium bicarbonate solution and water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 500 ml of n-pentane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(CCCCC1)COC=1C(=NC=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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